4-Methyl-3-(2-methylcyclohexyl)aniline
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Overview
Description
4-Methyl-3-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 2-methylcyclohexyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nitration of the corresponding aromatic compound followed by reduction to form the aniline derivative . Another method includes the direct nucleophilic substitution of halogenated precursors with an amine group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .
Scientific Research Applications
4-Methyl-3-(2-methylcyclohexyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(3-methylcyclohexyl)aniline
- N-Methylaniline
- N-Ethylaniline
Uniqueness
4-Methyl-3-(2-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-3-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-5-3-4-6-13(10)14-9-12(15)8-7-11(14)2/h7-10,13H,3-6,15H2,1-2H3 |
InChI Key |
VCZXXMINKGBXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
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